1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-6-7-14)18-16(21)17-9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIAZFBXEKLQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the urea linkage with the phenethyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea or phenethyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
- 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide
Uniqueness: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its cyclopropyl group adds strain and reactivity, while the phenethylurea moiety provides opportunities for hydrogen bonding and interaction with biological targets.
Biological Activity
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound that has attracted considerable attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group and a phenethylurea moiety, suggest potential interactions with biological targets, making it a candidate for drug development and biochemical studies.
The compound's IUPAC name is 1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea, with the molecular formula . The structure is characterized by its cyclopropyl ring, which contributes to its reactivity and binding properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea |
| CAS Number | 1396810-91-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation. The precise mechanisms are still under investigation, but initial studies suggest that it may interact with targets involved in inflammation and cancer pathways.
Research Findings
Recent studies have focused on the compound's pharmacological properties. For instance:
- Enzyme Inhibition : In vitro assays demonstrated that this compound can inhibit certain enzyme activities associated with disease pathways, suggesting its potential as a therapeutic agent.
- Cellular Studies : Cellular assays indicated that the compound could modulate cellular responses to stimuli, potentially affecting cell proliferation and apoptosis.
Case Studies
Several case studies have reported on the efficacy of this compound in various biological contexts:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Cancer Cell Line Studies
In another study involving different cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These findings support its role as a potential anticancer agent.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide | Moderate enzyme inhibition | Dimethyl substitution enhances lipophilicity |
| N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide | Anti-inflammatory properties | Ethoxy group improves solubility |
| N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide | Potential anticancer activity | Diphenyl moiety increases binding affinity |
Q & A
Synthesis & Characterization
Basic : What are the standard synthetic routes for preparing 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, and what key reaction conditions influence yield and purity? The synthesis typically involves three stages: (1) formation of the 5-oxopyrrolidin-3-yl core via cyclization of γ-lactam precursors under acidic/basic conditions, (2) introduction of the cyclopropyl group through nucleophilic substitution or cross-coupling reactions, and (3) urea linkage formation using phenethyl isocyanate or carbamate derivatives. Critical parameters include temperature control (60–100°C for urea coupling), solvent polarity (e.g., DMF for solubility), and purification via column chromatography or recrystallization to achieve >95% purity .
Advanced : How can researchers optimize reaction conditions to mitigate side product formation during the synthesis of the cyclopropyl-pyrrolidinone intermediate? Employ design of experiments (DoE) to screen variables like catalyst loading (e.g., palladium for cross-coupling), reaction time, and solvent composition. Real-time monitoring via TLC or inline NMR helps identify byproducts (e.g., over-alkylation). Computational tools like density functional theory (DFT) predict transition states to avoid steric clashes in cyclopropane ring formation .
Chemical Reactivity
Basic : What common chemical transformations are feasible for this compound, and what reagents are typically employed? Key reactions include:
- Oxidation : Selective oxidation of the pyrrolidinone ring’s α-carbon using meta-chloroperbenzoic acid (mCPBA) .
- Reduction : LiAlH4 reduces the carbonyl group to a hydroxyl moiety .
- Nucleophilic substitution : Halogen displacement at the cyclopropyl group using NaN3 or amines .
Advanced : What strategies are recommended for elucidating unexpected reactivity patterns in urea derivatives under nucleophilic conditions? Combine kinetic isotope effect (KIE) studies with mechanistic probes (e.g., deuterated solvents) to distinguish between SN1/SN2 pathways. Time-resolved IR spectroscopy tracks intermediate formation, while Hammett plots correlate substituent effects with reaction rates .
Biological Activity & SAR
Basic : What in vitro assays are appropriate for preliminary evaluation of this compound’s enzyme inhibition potential? Use fluorescence-based assays (e.g., tryptophan quenching for kinase inhibition) or colorimetric methods (e.g., p-nitrophenyl phosphate hydrolysis for phosphatases). IC50 values should be validated via dose-response curves and compared to reference inhibitors like staurosporine .
Advanced : How can researchers reconcile contradictory bioactivity data reported across different cellular models for urea derivatives? Perform meta-analysis with standardized protocols (e.g., consistent cell lines, ATP concentration in kinase assays). Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of cellular context .
Structure-Activity Relationships (SAR)
Basic : What structural features of this compound are most critical for modulating receptor binding affinity? The cyclopropyl group enhances metabolic stability by reducing CYP450 oxidation, while the urea moiety’s hydrogen-bonding capacity is critical for target engagement. Substituting phenethyl with bulkier groups (e.g., naphthylethyl) improves lipophilicity but may reduce solubility .
Advanced : How does stereochemistry at the pyrrolidinone ring’s 3-position influence target selectivity? Enantioselective synthesis paired with X-ray crystallography reveals that (R)-configuration optimizes hydrogen bonding with kinase active sites, whereas (S)-forms exhibit off-target effects. Chiral HPLC or circular dichroism (CD) confirms enantiomeric purity .
Analytical Techniques
Basic : What analytical techniques provide optimal characterization of this compound’s stereochemical configuration?
- X-ray crystallography : Resolves absolute configuration.
- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., Chiralpak IA).
- Vibrational CD : Detects conformational flexibility in solution .
Advanced : How can computational spectroscopy resolve ambiguities in NMR assignments for complex pyrrolidinone derivatives? DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate and NMR shifts, cross-referenced with experimental data. Machine learning models trained on PubChem datasets predict coupling constants for overlapping signals .
Data Interpretation & Contradictions
Advanced : What systematic approaches are effective in resolving discrepancies between theoretical and experimental solubility parameters? Compare Hansen solubility parameters (HSPs) from molecular dynamics (MD) simulations with experimental shake-flask measurements. Adjust force fields (e.g., GAFF2) to account for urea’s hydrogen-bonding network .
Industrial Research Applications
Advanced : What laboratory-scale reactor configurations improve scalability potential for multi-step syntheses? Microfluidic flow reactors enhance heat/mass transfer for exothermic urea coupling steps. Process analytical technology (PAT) tools like ReactIR monitor intermediates in real time, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
